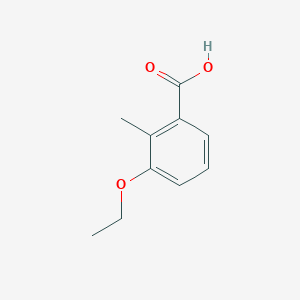

3-Ethoxy-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7(9)2)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGFHAXSXBAKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901613 | |

| Record name | NoName_746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 3-Ethoxy-2-methylbenzoic acid and its analogs involve robust, well-documented organic reactions. These routes typically build upon a pre-formed benzene (B151609) ring, sequentially adding the required functional groups. A common strategy involves the initial synthesis of a key intermediate, 3-hydroxy-2-methylbenzoic acid, which is then subjected to etherification.

A documented multi-step pathway to the crucial intermediate, 3-hydroxy-2-methylbenzoic acid, begins with 3-chloro-2-methylphenol (B1584042). google.com This approach shields the reactive hydroxyl group as a benzyl (B1604629) ether, allowing for the introduction of the carboxylic acid group via a Grignard reaction, followed by deprotection to reveal the phenol (B47542) for subsequent etherification. google.com

The key stages of this process are outlined below:

Protection of Hydroxyl Group: The phenolic hydroxyl group of 3-chloro-2-methylphenol is protected by reacting it with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. google.com

Grignard Reagent Formation: The resulting aryl chloride is treated with magnesium to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride. google.com

Carboxylation: This organometallic intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group, yielding 3-benzyloxy-2-methylbenzoic acid after an acidic workup. google.com

Deprotection (Hydrogenolysis): The benzyl protecting group is removed by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 3-hydroxy-2-methylbenzoic acid. google.com

Etherification: The final step to obtain the target compound would be the etherification of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid, as detailed in the following section.

Table 1: Multi-Step Synthesis Pathway for 3-hydroxy-2-methylbenzoic acid Intermediate

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-chloro-2-methylphenol | Benzyl chloride, Base | 2-benzyloxy-6-chlorotoluene | Protection of the hydroxyl group |

| 2 | 2-benzyloxy-6-chlorotoluene | Magnesium (Mg) | (3-benzyloxy-2-methylphenyl)magnesium chloride | Formation of Grignard reagent |

| 3 | (3-benzyloxy-2-methylphenyl)magnesium chloride | Carbon Dioxide (CO2), then H+ | 3-benzyloxy-2-methylbenzoic acid | Introduction of the carboxyl group |

The conversion of the 3-hydroxy-2-methylbenzoic acid intermediate to the final 3-ethoxy product is a classic example of etherification. The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The process involves two main steps:

Deprotonation: The phenolic proton of 3-hydroxy-2-methylbenzoic acid is removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. wikipedia.orgrasayanjournal.co.in

Nucleophilic Substitution: The phenoxide ion then attacks an ethylating agent, such as ethyl bromide, ethyl iodide, or diethyl sulfate, displacing the leaving group (Br-, I-, or SO4^2-) to form the ether linkage. masterorganicchemistry.comchemicalbook.comreddit.com

Primary alkyl halides, like ethyl bromide, are preferred as they are highly reactive in SN2 reactions and minimize the risk of competing elimination reactions. masterorganicchemistry.comncerthelp.com The reaction is typically carried out in a polar aprotic solvent, such as acetone, to facilitate the substitution. rasayanjournal.co.in

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

| Precursor | Base | Ethylating Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 3-hydroxy methylbenzoate | K2CO3 | Alkyl halides | Acetone | Reflux, 6–8 hours | 3-alkoxy methylbenzoate |

| Methyl salicylate | KOH | Diethyl sulfate | Ethanol | 15 °C, 6 hours | Methyl 2-ethoxybenzoate intermediate |

Novel and Efficient Synthetic Approaches

In response to the increasing need for sustainable chemical manufacturing, novel synthetic routes are being developed that prioritize efficiency and environmental compatibility.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com For the synthesis of benzoic acid derivatives, these principles can be applied in several ways:

Use of Greener Oxidants: Traditional oxidation of alkylbenzenes often uses reagents like potassium permanganate (B83412), which generates significant manganese dioxide waste. google.com A greener alternative is the use of hydrogen peroxide (H2O2) as an oxidant, whose only byproduct is water. mdpi.com For instance, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using H2O2 in water represents an eco-friendly protocol that proceeds under mild conditions. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) can significantly reduce chemical waste. The oxidation of various benzyl alcohols to the corresponding benzoic acids has been achieved using a TBHP/oxone system under solvent-free conditions, demonstrating an efficient and environmentally friendly approach. researchgate.net

Aqueous Reaction Media: Utilizing water as a solvent is a cornerstone of green chemistry. The classic Schotten-Baumann reaction for benzoylation has been successfully adapted to an aqueous environment at room temperature, providing an efficient and ecologically sustainable synthetic strategy. brazilianjournals.com.br

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technique has been applied to the nitration of phenol using calcium nitrate (B79036) in glacial acetic acid, avoiding the need for strong acids like nitric and sulfuric acid. wjpmr.com

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for enhancing reaction efficiency, selectivity, and sustainability. While metal-based catalysts are common, organocatalysis has emerged as a significant area of research.

Organocatalysis is the use of small, metal-free organic molecules to accelerate chemical reactions. cam.ac.uk While a direct, one-step organocatalytic synthesis of this compound is not prominently featured in the literature, the principles of organocatalysis can be applied to the synthesis of its complex precursors.

Proline and its derivatives, such as 5-pyrrolidin-2-yltetrazole, are well-established organocatalysts for a variety of asymmetric reactions, including Mannich and Michael additions. cam.ac.uk Such reactions are instrumental in building chiral, highly functionalized molecules. In principle, these methods could be employed to construct a substituted aromatic or cycloalkene precursor with precise stereochemical control, which could then be converted into the desired benzoic acid derivative through subsequent steps. This approach offers a potential pathway for creating chiral analogs and highlights a modern strategy for accessing complex molecular architectures. cam.ac.uk

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Mechanisms

The reactivity of 3-Ethoxy-2-methylbenzoic acid is governed by the interplay of its three functional components: the aromatic benzene (B151609) ring, the carboxylic acid group, and the activating ethoxy and methyl substituents. These features allow for a range of chemical transformations.

The substituents on the aromatic ring of this compound exhibit different susceptibilities to oxidation. The aromatic ring itself is relatively stable to oxidation due to its aromaticity. However, the alkyl substituents can be oxidized under specific conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl group attached to the benzene ring to a carboxylic acid group. ncert.nic.in However, this is a harsh reaction and may lead to the degradation of other parts of the molecule. The ethoxy group is generally stable to oxidation, as is the existing carboxylic acid group, which is already in a high oxidation state.

The primary site for reduction in this compound is the carboxylic acid functional group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid group to a primary alcohol, yielding (3-ethoxy-2-methylphenyl)methanol. scribd.com

The aromatic ring can also be reduced, though this requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This process, known as dearomatization, would convert the benzene ring into a cyclohexane (B81311) ring.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution on the benzene ring of this compound is directed by the existing substituents.

Directing Effects: The ethoxy (-OC₂H₅) and methyl (-CH₃) groups are activating groups and are ortho, para-directors. The carboxylic acid (-COOH) group is a deactivating group and a meta-director. libretexts.org

The outcome of an EAS reaction is determined by the combined influence of these groups. The highly activating ethoxy group, followed by the methyl group, will predominantly direct incoming electrophiles to the positions ortho and para to them. The carboxylic acid group directs to the positions meta to itself. Considering the positions on the ring:

Position 4 is para to the methyl group and meta to the carboxyl group.

Position 6 is ortho to the ethoxy group and meta to the carboxyl group.

Position 5 is meta to both the ethoxy and methyl groups but ortho to the carboxyl group.

Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, which are activated by the ethoxy and methyl groups and not strongly deactivated. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Acyl Substitution: This class of reaction occurs at the carbonyl carbon of the carboxylic acid group. masterorganicchemistry.comlibretexts.org The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This leads to the substitution of the -OH group of the carboxylic acid. These transformations are central to the derivatization of this compound and are detailed in the following section.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives through nucleophilic acyl substitution. libretexts.org

Esterification: Esters are commonly synthesized from carboxylic acids and alcohols. The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and water is produced as a byproduct. youtube.com

For this compound, the general reaction is: this compound + R-OH ⇌ 3-Ethoxy-2-methylbenzoate ester + H₂O

| Alcohol (R-OH) | Ester Product Name | Ester Structure (R' = 3-Ethoxy-2-methylbenzoyl) |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-ethoxy-2-methylbenzoate | R'-O-CH₃ |

| Ethanol (CH₃CH₂OH) | Ethyl 3-ethoxy-2-methylbenzoate | R'-O-CH₂CH₃ |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 3-ethoxy-2-methylbenzoate | R'-O-CH₂CH₂CH₃ |

Amidation: Amides are formed from the reaction of carboxylic acids with ammonia (B1221849) or primary and secondary amines. youtube.com The direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acyl chloride (see section 3.2.2), which then readily reacts with the amine. Alternatively, coupling agents can be used to facilitate the direct reaction.

The general reaction with a primary amine is: this compound + R-NH₂ → N-alkyl-3-ethoxy-2-methylbenzamide + H₂O

| Amine (R-NH₂) | Amide Product Name | Amide Structure (R' = 3-Ethoxy-2-methylbenzoyl) |

|---|---|---|

| Ammonia (NH₃) | 3-Ethoxy-2-methylbenzamide | R'-NH₂ |

| Methylamine (CH₃NH₂) | N-Methyl-3-ethoxy-2-methylbenzamide | R'-NH-CH₃ |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-ethoxy-2-methylbenzamide | R'-NH-C₆H₅ |

Formation of Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive and useful intermediates in organic synthesis. wikipedia.org They are prepared from carboxylic acids by reaction with specific halogenating agents. The hydroxyl group of the carboxylic acid is replaced by a halide. libretexts.org Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. libretexts.org

Reaction with Thionyl Chloride: this compound + SOCl₂ → 3-Ethoxy-2-methylbenzoyl chloride + SO₂ + HCl

Formation of Acid Anhydrides: Acid anhydrides are another reactive derivative of carboxylic acids. wikipedia.org A symmetrical anhydride (B1165640) can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring a strong dehydrating agent. youtube.com A more common laboratory method involves reacting an acyl chloride with the sodium salt of a carboxylic acid (a carboxylate). acs.org

Reaction to form the symmetrical anhydride: 3-Ethoxy-2-methylbenzoyl chloride + Sodium 3-ethoxy-2-methylbenzoate → Bis(3-ethoxy-2-methylbenzoic) anhydride + NaCl

Derivatization for Complex Molecule Synthesis

The structural features of this compound, namely the carboxylic acid group, the ethoxy group, and the activated aromatic ring, make it a candidate for various derivatization reactions aimed at synthesizing more complex molecules. These reactions can leverage the existing functional groups to build intricate molecular architectures, including Schiff bases for coordination chemistry and bioconjugates for biological applications.

While direct studies on this compound are limited, extensive research on structurally analogous compounds, such as those derived from 3-ethoxy salicylaldehyde (B1680747) (3-ethoxy-2-hydroxybenzaldehyde) and aminobenzoic acids, provides significant insight into potential reaction pathways. The condensation reaction between an aldehyde or ketone and a primary amine to form a Schiff base (an imine) is a fundamental transformation for creating ligands for metal complexes.

Research has demonstrated the synthesis of a Schiff base, 3-ethoxy salicylidene amino benzoic acid (ETSAN), from the condensation of 3-ethoxy salicylaldehyde and 2-amino benzoic acid in ethanol. banglajol.infobanglajol.info This reaction involves the refluxing of equimolar ratios of the two reactants, resulting in the formation of the Schiff base ligand. banglajol.infojetir.org This ligand can then be used to synthesize novel transition metal complexes with elements such as Cobalt (II), Nickel (II), and Copper (II). banglajol.infojetir.org

In these complexes, the Schiff base typically acts as a tridentate ligand. banglajol.infojetir.org Spectroscopic and analytical studies indicate that the metal (II) ion coordinates through the nitrogen atom of the azomethine group (C=N), the oxygen atom from the hydroxyl group of the 3-ethoxy salicylaldehyde moiety, and an oxygen atom from the carboxyl group of the aminobenzoic acid moiety. banglajol.infojetir.org This coordination results in the formation of stable, often octahedral, metal complexes. jetir.org The formation of these coordination compounds is confirmed through various analytical techniques, including infrared spectroscopy, which shows a characteristic shift in the C=N stretching frequency upon complexation. researchgate.net

The properties of these metal complexes have been characterized, revealing details about their geometry and electronic structure. The data from these studies on analogous compounds suggest a rich coordination chemistry potential for Schiff bases derived from related benzoic acid structures.

| Metal Ion | Complex Formula (General) | Proposed Geometry | Coordination Sites | Molar Conductance |

|---|---|---|---|---|

| Co(II) | [Co(L)(H₂O)₃] | Octahedral | Azomethine N, Phenolic O, Carboxylic O | Non-electrolyte |

| Ni(II) | [Ni(L)(H₂O)₃] | Octahedral | Azomethine N, Phenolic O, Carboxylic O | Non-electrolyte |

| Cu(II) | [Cu(L)(H₂O)₃] | Octahedral | Azomethine N, Phenolic O, Carboxylic O | Non-electrolyte |

| Zn(II) | [Zn(L)(H₂O)₃] | Six-coordinated | Azomethine N, Phenolic O, Carboxylic O | Non-electrolyte |

Benzoic acid derivatives are valuable scaffolds in medicinal chemistry and chemical biology. nih.gov Strategies for their conjugation to larger biomolecules, such as peptides or proteins, are of significant interest for developing targeted therapeutics and biological probes. nih.gov A key challenge in bioconjugation is the ability to modify complex molecules at a late stage without requiring a complete de novo synthesis. nih.gov

One advanced strategy applicable to complex benzoic acid derivatives involves late-stage C-H bond functionalization. nih.gov Specifically, iridium-catalyzed C-H ortho-amination has been developed for the amination and sulfonamidation of intricate benzoic acid structures. nih.gov This method demonstrates high selectivity, utilizing the inherent carboxylate group as a traceless directing group to functionalize the C-H bond positioned ortho to it. nih.gov

This approach offers a significant advantage over traditional methods that require pre-functionalization of the molecule with a reactive group. nih.gov The reaction is robust, tolerates a wide range of polar functional groups commonly found in drug-like molecules, and can proceed under mild conditions without the need for heating, making it suitable for high-throughput applications. nih.gov The introduction of an amino group via this C-H activation strategy provides a reactive handle for subsequent conjugation to biomolecules, enabling the rapid synthesis of valuable analogues and bioconjugates, including PROTACs and peptide conjugates. nih.gov This methodology highlights the utility of the benzoic acid core as a platform for creating complex, functionalized molecules for biological applications. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. While specific experimental spectra for 3-Ethoxy-2-methylbenzoic acid are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, and the protons of the ethoxy and methyl groups. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region would likely show complex splitting patterns corresponding to the three adjacent protons on the benzene (B151609) ring. The ethoxy group should present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The methyl group attached directly to the benzene ring would be a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplet |

| Methylene (-OCH₂CH₃) | ~4.1 | Quartet (q) |

| Aromatic Methyl (-CH₃) | ~2.3 | Singlet (s) |

Note: Data is predicted based on standard chemical shift values and analysis of similar compounds.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In this compound, ten distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170 ppm). The six aromatic carbons would have shifts in the typical range of 110-160 ppm, with the carbon atoms attached to the oxygen and the carboxyl group appearing at the lower end of this range. The methylene and methyl carbons of the ethoxy group and the methyl carbon attached to the ring would appear at the highest field (most shielded).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | ~170 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-COOH) | ~135 |

| Aromatic (C-CH₃) | ~125 |

| Aromatic (Ar-C) | 110 - 130 |

| Methylene (-OC H₂CH₃) | ~64 |

| Aromatic Methyl (-C H₃) | ~16 |

Note: Data is predicted based on standard chemical shift values and analysis of similar compounds.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid and an aromatic ether. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. Additional key absorptions include C-O stretching vibrations for the acid and ether linkages, and C-H stretching for the aromatic and aliphatic groups.

Table 3: Typical Infrared Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 3000 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (strong) |

| Aromatic | C=C stretch | 1450 - 1600 |

Note: Data is based on characteristic vibrational frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the cited literature, extensive studies on related benzoic acid derivatives provide a reliable model for its solid-state arrangement. researchgate.netiucr.orgrsc.org

An intramolecular hydrogen bond in this compound would involve the acidic proton of the carboxyl group and the oxygen atom of the ethoxy group. This interaction would result in the formation of a seven-membered ring. However, this arrangement is generally not favored. quora.com The formation of five- or six-membered rings via intramolecular hydrogen bonding is significantly more stable and common. In the case of carboxylic acids, the intermolecular hydrogen bonding that leads to the formation of stable dimers is overwhelmingly the dominant interaction in the solid state, precluding the formation of weaker, less stable intramolecular networks. quora.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural arrangement through the characteristic fragmentation of its ethoxy, methyl, and carboxylic acid functional groups.

When subjected to electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]⁺), which will then undergo a series of fragmentation events to produce a unique mass spectrum. The molecular ion peak is anticipated to appear at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight.

Detailed analysis of the fragmentation pattern reveals key structural information. The presence of an ethoxy group often leads to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OC₂H₅, 45 Da). The carboxylic acid moiety can undergo fragmentation through the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). Furthermore, the interaction between the adjacent ethoxy and methyl groups can lead to unique fragmentation pathways, a phenomenon known as the "ortho effect," which can result in characteristic ion peaks.

Based on the analysis of related structures, a predicted fragmentation pattern for this compound can be proposed. The mass spectrum would likely be characterized by a prominent molecular ion peak, followed by several key fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) | - |

| 165 | [C₉H₉O₃]⁺ | •CH₃ |

| 152 | [C₈H₈O₃]⁺• | C₂H₄ |

| 135 | [C₉H₁₁O]⁺ | •COOH |

| 133 | [C₈H₅O₂]⁺ | •C₂H₅O |

| 121 | [C₇H₅O₂]⁺ | •C₂H₅, CO |

The fragmentation data, particularly the presence of the molecular ion peak and the specific fragment ions, collectively provide a molecular fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. These theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate molecular characteristics.

Optimization of Molecular Geometry

The optimization of a molecule's geometry is a standard computational procedure to find the lowest energy arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional structure of the molecule. Without dedicated computational studies, the precise optimized geometrical parameters for 3-Ethoxy-2-methylbenzoic acid remain undetermined.

Prediction of Vibrational Frequencies and Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, chemists can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. Such predictive studies are instrumental in confirming molecular structures. For this compound, a theoretical prediction of its vibrational spectrum is not presently available in the literature.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of this are understood through the analysis of molecular orbitals and charge distribution.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A detailed HOMO-LUMO analysis for this compound has not been reported.

Natural Bonding Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for quantifying intramolecular charge transfer (ICT) and understanding delocalization effects and hyperconjugative interactions. This level of detailed electronic structure analysis for this compound is not found in the current body of scientific literature.

Electrostatic Potential and Mulliken Charge Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. jocpr.com Molecular electrostatic potential (MEP) maps and Mulliken population analysis are standard calculations that reveal key aspects of a molecule's reactivity and charge distribution. nih.govniscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites. For benzoic acid derivatives, the MEP typically shows a region of high negative potential (usually colored red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a high positive potential (colored blue), marking it as a site susceptible to nucleophilic attack.

Mulliken Charge Analysis: Mulliken charge analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution. researchgate.net In studies of related molecules like 2-acetoxybenzoic acid, DFT calculations show that the oxygen atoms of the carboxyl and acetoxy groups carry significant negative charges, confirming their high electronegativity. nih.gov The carbon atom of the carbonyl group, bonded to two highly electronegative oxygen atoms, consequently carries a significant positive charge. This charge distribution is fundamental to the molecule's chemical behavior, influencing its dipole moment, polarizability, and interaction with other molecules. niscpr.res.in

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding how molecules assemble in the solid state, a field known as crystal engineering. For carboxylic acids, the most dominant intermolecular interaction is hydrogen bonding.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The analysis generates a surface around a molecule where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. This surface can be mapped with various properties to highlight different types of close contacts.

A detailed Hirshfeld analysis was performed on 3-acetoxy-2-methylbenzoic anhydride (B1165640) , a dimer derivative of the closely related 3-acetoxy-2-methylbenzoic acid. nih.gov The analysis provides quantitative insights into the relative contributions of different intermolecular contacts to the crystal packing.

The 2D fingerprint plot is derived from the Hirshfeld surface and summarizes the frequency of different combinations of dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside). The plot provides a unique "fingerprint" of the intermolecular interactions. For 3-acetoxy-2-methylbenzoic anhydride, the key interactions are broken down as follows:

| Intermolecular Contact | Contribution to Hirshfeld Surface | Description |

| H···H | 45.5% | The largest contribution, represented by a large, diffuse area in the center of the fingerprint plot, typical for organic molecules. nih.gov |

| O···H / H···O | 29.5% | Appear as distinct, sharp "wings" on the plot, indicative of strong hydrogen bonding interactions (in this case, weak C–H···O bonds). nih.gov |

| C···H / H···C | 12.4% | Represent van der Waals contacts between carbon and hydrogen atoms. nih.gov |

| C···O / O···C | 6.2% | Corresponds to contacts between carbon and oxygen atoms. nih.gov |

| C···C | 4.4% | Suggests the presence of π-stacking interactions between aromatic rings. nih.gov |

These findings demonstrate that while van der Waals forces (H···H contacts) are the most abundant, the specific directional interactions like hydrogen bonds and π-stacking are critical in defining the crystal's architecture. nih.gov

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For a molecule like this compound, the most relevant tautomerism would likely involve the carboxylic acid group, although ring-chain tautomerism can occur in some substituted benzoic acids. rsc.org While keto-enol tautomerism is extensively studied in β-dicarbonyl compounds, its occurrence in simple benzoic acids is less common unless specific functional groups are present that can stabilize an alternative tautomeric form. nih.gov Currently, there are no specific studies in the reviewed literature focusing on the tautomeric equilibria of this compound itself.

The position of a tautomeric equilibrium can be significantly influenced by the solvent. nih.gov A solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over another. mdpi.comacs.org For example, polar protic solvents can form hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds and favoring the tautomer that interacts more strongly with the solvent. nih.gov Conversely, nonpolar solvents tend to favor tautomers stabilized by strong intramolecular hydrogen bonds. While this is a general principle, specific experimental or computational data on how solvents affect the tautomeric equilibria of this compound are not available.

Functional Theory Approaches for Bond Cleavage Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate chemical reactivity, including the mechanisms of bond cleavage. nih.gov DFT calculations can determine bond dissociation enthalpies (BDEs), which represent the energy required to break a specific bond homolytically. This information is vital for understanding thermal stability and reaction pathways.

For carboxylic acids, a key area of study is the cleavage of the C–COOH bond, which is the critical step in decarboxylation reactions. nih.gov Theoretical studies on various benzoic acids have successfully used DFT methods (such as B3P86 and B3LYP) to calculate C–COOH BDEs and investigate how different substituents on the aromatic ring affect this value. Such studies can predict the relative ease of decarboxylation and provide insights into reaction mechanisms at a molecular level. nih.govresearchgate.net However, specific bond cleavage studies focused on this compound have not been reported.

Molecular Dynamics and Docking Simulations (for related derivatives)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov These methods are fundamental in drug discovery and design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Studies on various benzoic acid derivatives have used molecular docking to screen for potential inhibitors of biological targets, such as the main protease of SARS-CoV-2. nih.govmdpi.com The results are often given as a docking score, which estimates the binding affinity, and an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. niscpr.res.in

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD provides a more realistic model by treating the system as dynamic, allowing atoms to move and vibrate. These simulations can confirm the stability of the binding pose predicted by docking and provide detailed information on the flexibility of the complex, the role of solvent molecules, and the calculation of binding free energies. rsc.orgresearchgate.net Benzoic acid and its derivatives are frequently subjects of such simulations to understand their stability and interactions within protein binding sites. nih.gov

Applications As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

3-Ethoxy-2-methylbenzoic acid is a valuable building block for the creation of intricate organic molecules. Its structure provides multiple reaction sites: the carboxylic acid group can be converted into esters, amides, or acid halides; the aromatic ring can undergo further substitution; and the ethoxy and methyl groups can influence the reactivity and stereochemistry of these transformations. This makes it a key component in multi-step syntheses where precise control over molecular assembly is required. It is utilized as an intermediate in the preparation of various organic compounds, including those for the pharmaceutical and agrochemical industries.

Precursor in Pharmaceutical Synthesis

The utility of this compound is particularly prominent in the pharmaceutical sector, where it functions as a critical precursor for the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern on the benzoic acid core is often a key pharmacophore, a molecular feature responsible for a drug's biological activity.

The most well-documented application of this compound is its role as a key intermediate in the synthesis of Repaglinide. nrochemistry.com Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. nrochemistry.com Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives revealed that having an alkoxy residue, such as an ethoxy group, ortho to the carboxy group significantly increased the activity and duration of action of the resulting drug. organic-chemistry.org this compound provides this crucial structural motif, which is incorporated into the final Repaglinide molecule. The synthesis involves coupling the benzoic acid derivative with another complex amine-containing fragment to form the final API.

Building Block for Specialty Chemicals and Materials

Beyond pharmaceuticals, this compound is categorized as a building block for material science and polymer science applications. bldpharm.com Its aromatic structure can impart rigidity and thermal stability, while the functional groups offer points for polymerization or for grafting onto other materials to modify their properties. While specific, large-scale material applications are not extensively detailed in public literature, its inclusion in catalogues for material building blocks suggests its use in the development of specialty polymers, organic electronic materials, or other advanced functional materials where tailored molecular components are essential. bldpharm.com

Asymmetric Synthesis and Catalysis

Asymmetric synthesis, which aims to create a single enantiomer of a chiral molecule, is crucial in modern chemistry, particularly for pharmaceuticals. This is often achieved using chiral catalysts or ligands that can direct the stereochemical outcome of a reaction.

While direct application of this compound as a chiral catalyst has not been widely reported, its structural analogs are key components in well-known catalytic systems. For instance, the closely related 3-methoxy-2-methylbenzoic acid is used in the preparation of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. researchgate.net These catalysts are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. nrochemistry.comresearchgate.netalfa-chemistry.com The CBS catalyst is formed from a chiral proline-derived amino alcohol and a boronic acid or borane (B79455). organic-chemistry.orgwikipedia.org Given the structural similarity between the methoxy (B1213986) and ethoxy derivatives, it is plausible that this compound could be utilized in the synthesis of similar chiral ligands or modified oxazaborolidine catalysts, where the electronic and steric properties of the alkoxy group can be fine-tuned to optimize catalytic activity and selectivity for specific transformations. mdpi.comresearchgate.net

Analytical Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like 3-Ethoxy-2-methylbenzoic acid, providing high-resolution separation and quantification.

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of this compound and its derivatives. A patent describing the analysis of related compounds provides a relevant example of the conditions that can be employed. googleapis.comgoogle.com While the specific retention time for this compound is not explicitly stated, the methodology offers a framework for its determination. The separation is typically achieved on a C18 or C8 column, utilizing a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile. googleapis.comgoogle.com Detection is commonly performed using a UV detector at wavelengths of 214 nm or 254 nm. googleapis.comgoogle.com The retention time is a critical parameter for identification, and peak purity can be assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths to ensure the peak is homogenous and not co-eluting with impurities.

Table 1: Illustrative HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Poroshell 120 EC-C18, 2.7 µm, 50 x 3.0 mm |

| Column Temperature | 35 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-100% Solvent B over 3.8 minutes |

| Injection Volume | 1 µL |

| Detection | UV at 214 nm and 254 nm |

Source: Adapted from patent information on related compounds. googleapis.com

For enhanced sensitivity and selectivity, particularly in complex matrices, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is employed. Carboxylic acids like this compound can exhibit poor ionization efficiency in electrospray ionization (ESI), which is a common ionization technique in LC-MS. To overcome this, derivatization is often performed to introduce a more readily ionizable moiety onto the molecule. This chemical modification can improve chromatographic retention on reverse-phase columns and enhance the response in the mass spectrometer.

Common derivatization strategies for carboxylic acids involve converting the carboxylic acid group into an amide or an ester with a reagent that contains a permanently charged group or a group that is easily protonated. This allows for detection in positive ion mode ESI, which can be more sensitive and selective than negative ion mode for certain compounds. The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired level of sensitivity and the compatibility with the HPLC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Groups

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly suitable for quantifying specific functional groups within the molecule, such as the ethoxyl group.

A precise method for the quantification of the ethoxyl group in a molecule is Headspace-Isotope Dilution Gas Chromatography-Mass Spectrometry. This technique involves cleaving the ethoxy group from the benzoic acid backbone, converting it into a volatile derivative, and then analyzing it by GC-MS.

The process typically involves:

Cleavage: The sample is reacted with a strong acid, such as hydroiodic acid, which cleaves the ether linkage of the ethoxy group to form ethyl iodide.

Isotope Dilution: A known amount of an isotopically labeled internal standard, which behaves chemically and physically similarly to the analyte, is added to the sample before the reaction. For ethoxyl group quantification, a compound with a deuterated ethoxy group could be used.

Headspace Analysis: The volatile ethyl iodide is then sampled from the headspace (the gas phase above the sample) and injected into the GC-MS.

Quantification: The mass spectrometer detects both the unlabeled ethyl iodide from the sample and the labeled ethyl iodide from the internal standard. The ratio of the signals is used to accurately calculate the amount of the ethoxyl group in the original sample.

This method provides high accuracy and precision as the isotope dilution approach corrects for any sample loss during preparation and analysis.

Systematic Solubility Studies and Prediction Models

The solubility of this compound in various solvents is a fundamental physicochemical property that influences its purification, formulation, and analytical method development. Systematic studies are conducted to determine its solubility under different conditions. The solubility of substituted benzoic acids is known to be influenced by the nature and position of the substituents on the benzene (B151609) ring, as well as the properties of the solvent and the temperature. epa.govjbiochemtech.comresearchgate.netresearchgate.netdiva-portal.org

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the solubility of compounds based on their molecular structure. nih.govnih.govresearchgate.netmdpi.commdpi.com These models use calculated molecular descriptors to establish a mathematical relationship with experimentally determined solubility data. For a series of related benzoic acid derivatives, a QSPR model could predict the solubility of this compound with a reasonable degree of accuracy.

In many cases, the solubility of a compound in a single solvent may be limited. Co-solvent strategies are therefore employed to enhance solubility. This involves using a mixture of solvents to achieve a desired solubility level. For a sparingly soluble compound like a substituted benzoic acid, adding a water-miscible organic solvent (a co-solvent) to an aqueous solution can significantly increase its solubility. jbiochemtech.comresearchgate.net The selection of a co-solvent system is based on the polarity of the solute and the solvents. By systematically varying the composition of the co-solvent mixture, the optimal conditions for solubilizing this compound can be determined. This is particularly important for preparing stock solutions for analysis and for developing liquid formulations.

Computational Prediction of Solvent Compatibility

In modern pharmaceutical development and chemical process design, the selection of an appropriate solvent is a critical step that influences solubility, crystallization, and ultimately, the purity and yield of the final product. Experimental determination of solvent compatibility can be time-consuming and resource-intensive. Consequently, computational methods have emerged as powerful tools for the predictive screening of solvents, offering a rational, efficient, and cost-effective approach to identifying promising candidates for laboratory investigation. These in silico techniques model the interactions between a solute, such as this compound, and various solvents to predict their miscibility and solubility.

Two of the most prominent and widely utilized methodologies in this domain are the Hansen Solubility Parameters (HSP) and the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). These models, while different in their theoretical underpinnings, both provide valuable insights into the complex interplay of forces that govern solvation.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters are based on the principle that "like dissolves like." This concept is quantified by dividing the total cohesive energy density of a substance into three distinct components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Every solvent and solute can be characterized by a unique set of these three parameters, which define a point in a three-dimensional "Hansen space." The compatibility between a solute and a solvent is then determined by the "distance" between their respective points in this space. A smaller distance implies a higher affinity and, therefore, a greater likelihood of dissolution.

The Hansen distance (Ra) between a solute and a solvent is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A lower Ra value suggests a higher probability of good solubility.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Dispersion (δD) (MPa½) | Polar (δP) (MPa½) | Hydrogen Bonding (δH) (MPa½) |

|---|

| Value | 18.5 | 6.5 | 8.0 |

By comparing these estimated values with the known HSP of various common solvents, it is possible to predict which solvents are likely to be effective for dissolving this compound. The table below provides the HSP for a selection of solvents and the calculated Hansen distance (Ra) relative to this compound. Solvents with lower Ra values are predicted to be more compatible.

Table 2: Predicted Compatibility of Selected Solvents with this compound based on Hansen Solubility Parameters

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Compatibility |

|---|---|---|---|---|---|

| Acetone | 15.5 | 10.4 | 7.0 | 8.1 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |

| Toluene (B28343) | 18.0 | 1.4 | 2.0 | 8.8 | Moderate-High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 13.9 | Low |

| Water | 15.5 | 16.0 | 42.3 | 36.5 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | Very High |

Note: The predicted compatibility is a qualitative interpretation of the calculated Hansen Distance (Ra). Lower Ra values indicate a higher likelihood of good solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more sophisticated method that leverages quantum chemistry to predict thermodynamic properties of fluids and solutions. This approach avoids the use of empirical group contribution methods and instead calculates the chemical potential of a molecule in a liquid on a more fundamental basis.

The process begins with a quantum chemical calculation (typically using Density Functional Theory, DFT) for the individual molecules of the solute and solvent. In this calculation, each molecule is placed in a virtual conductor, which induces a screening charge distribution on the molecular surface. This distribution, known as the sigma (σ) profile, is a histogram of the charge density on the surface of the molecule. The σ-profile provides a detailed fingerprint of the molecule's polarity, including its hydrogen bond donor and acceptor capabilities.

The thermodynamic properties of the liquid solution, including activity coefficients and solubility, are then calculated using statistical mechanics based on the interactions between the σ-profiles of the solute and solvent molecules. A key output of COSMO-RS is the predicted solubility of the solute in a given solvent at a specific temperature.

While the detailed quantum chemical calculations and subsequent thermodynamic analysis for this compound require specialized software, the principles of COSMO-RS allow for a qualitative prediction of its solvent compatibility. The σ-profile for this compound would feature distinct regions corresponding to the polar carboxylic acid group (with strong hydrogen bond donor and acceptor character), the moderately polar ethoxy group, and the non-polar aromatic ring and methyl group.

Based on this, COSMO-RS would likely predict high solubility in solvents that can effectively interact with these different regions. For instance:

Protic solvents like alcohols would be expected to have good compatibility due to their ability to form hydrogen bonds with the carboxylic acid group.

Polar aprotic solvents such as ketones and esters would also be predicted to be good solvents, capable of interacting with the polar regions of the molecule.

Non-polar aromatic solvents could interact favorably with the benzene ring of the molecule.

Aliphatic hydrocarbon solvents would be predicted to be poor solvents due to their inability to interact effectively with the polar functional groups of this compound.

The strength of COSMO-RS lies in its ability to provide quantitative solubility predictions across a wide range of solvents and temperatures, making it an invaluable tool for solvent screening in the development and purification of chemical compounds like this compound.

Future Research Directions and Outlook

Exploration of Undiscovered Synthetic Pathways

The synthesis of polysubstituted benzene (B151609) rings is a cornerstone of organic chemistry. For 3-Ethoxy-2-methylbenzoic acid, current synthetic strategies would likely rely on established multi-step sequences involving functional group interconversions and aromatic substitution reactions. However, future research could focus on developing more efficient and novel synthetic methodologies.

One potential area of exploration is the use of C-H activation strategies. Directing-group-assisted C-H functionalization could offer a more atom-economical approach to introduce the ethoxy or carboxyl groups at specific positions on a pre-existing 2-methylbenzoic acid or a related toluene (B28343) derivative. The development of new catalyst systems, perhaps based on earth-abundant metals, could make such pathways more viable and scalable.

Another avenue for investigation is the exploration of convergent synthetic strategies. This would involve the coupling of smaller, pre-functionalized fragments. For instance, a Suzuki or Negishi cross-coupling reaction could potentially be employed to unite a boronic acid or organozinc reagent bearing the ethoxy and methyl groups with a synthon containing the carboxylic acid functionality. The discovery of novel coupling partners and reaction conditions that are tolerant of the specific functional groups in this compound would be a significant advancement.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could provide deep insights into its electronic structure, conformation, and reactivity.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimal geometry, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) maps. These maps would visualize the electron-rich and electron-deficient regions of the molecule, offering predictions about its reactivity towards electrophiles and nucleophiles. For instance, the interplay between the electron-donating ethoxy and methyl groups and the electron-withdrawing carboxylic acid group on the aromatic ring's reactivity could be systematically studied.

Quantitative Structure-Activity Relationship (QSAR) studies , while more commonly associated with drug discovery, could be adapted to model the physical and chemical properties of a series of related substituted benzoic acids, including this compound. By correlating computed molecular descriptors with experimentally determined properties (e.g., pKa, solubility), predictive models could be built. This would allow for the in silico design of new derivatives with tailored properties without the need for extensive empirical synthesis and testing.

Furthermore, molecular dynamics simulations could be used to study the intermolecular interactions of this compound in different solvent environments. This would be particularly valuable for understanding its solubility characteristics and how it might interact with other molecules in a mixture or as part of a larger supramolecular assembly.

Development of Novel Derivatization Strategies

The carboxylic acid and aromatic ring of this compound are ripe for chemical modification, opening the door to the synthesis of a wide array of new compounds. Future research could focus on developing novel derivatization strategies to expand the chemical space accessible from this starting material.

The synthesis of a diverse library of esters and amides is a logical starting point. Beyond standard esterification and amidation reactions, research could explore enzyme-catalyzed derivatizations, which often offer high selectivity and milder reaction conditions. The resulting derivatives could be screened for a variety of applications, from serving as building blocks in organic synthesis to possessing unique material properties.

Another area of interest is the functionalization of the aromatic ring . While the existing substituents will direct further electrophilic aromatic substitution, the development of regioselective C-H functionalization methods that can override this directing effect would be a significant breakthrough. This would allow for the introduction of additional substituents at positions that are not readily accessible through classical methods.

Finally, the ethoxy group itself could be a target for derivatization. For example, O-dealkylation followed by the introduction of different alkyl or functionalized chains could lead to a new family of ether derivatives with potentially different physical and chemical properties.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Future research on this compound should be strongly guided by these principles.

A key focus would be the development of sustainable synthetic routes . This includes the use of renewable starting materials, if possible, and the replacement of hazardous reagents and solvents with greener alternatives. For example, research into biocatalytic methods for the synthesis of the core structure or its precursors could significantly improve the environmental footprint of its production. The use of catalytic methods, as opposed to stoichiometric reagents, is another hallmark of green chemistry that should be prioritized in the development of new synthetic pathways.

The exploration of greener reaction media , such as water, supercritical fluids, or bio-based solvents, for the synthesis and derivatization of this compound is another important research direction. This would reduce the reliance on volatile organic compounds (VOCs) that are common in many traditional organic reactions.

Q & A

Q. What are the optimized synthetic routes for 3-Ethoxy-2-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally related benzoic acid derivatives often involves nitration, alkylation, or esterification. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and H₂SO₄ at 40–45°C yields nitro-substituted analogs, where temperature control prevents over-oxidation . For this compound, ethoxy group introduction via Williamson ether synthesis or alkylation of phenolic intermediates is recommended. Key parameters include:

- Catalyst selection : Sulfuric acid as a catalyst for nitration or boron trifluoride for Friedel-Crafts alkylation.

- Purification : Recrystallization from ethanol (as in ) improves purity.

- Yield optimization : Monitor reaction exotherm to avoid side products (e.g., di-nitration).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.3–2.6 ppm). Aromatic protons appear as multiplet signals (δ 6.5–8.0 ppm) .

- XRD : Single-crystal X-ray diffraction (as in ) confirms dihedral angles between substituents, critical for understanding steric effects.

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm.

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (refer to SDS guidelines in ).

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. What are the key physicochemical properties influencing solubility and reactivity?

- Methodological Answer :

- pKa : The carboxylic acid group (pKa ~2.8) dominates solubility in polar solvents (e.g., ethanol, DMSO).

- LogP : Calculated ~2.1 (via PubChem ), indicating moderate lipophilicity.

- Thermal stability : Decomposes above 200°C; use TGA-DSC for precise analysis.

Q. How can recrystallization protocols be optimized for high-purity batches?

- Methodological Answer :

- Solvent selection : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals (as in ).

- Cooling rate : Gradual cooling (1–2°C/min) minimizes inclusion of impurities.

- Yield vs. purity : Trade-offs addressed via fractional crystallization.

Advanced Research Questions

Q. How do crystallographic data inform structure-property relationships in derivatives of this compound?

- Methodological Answer :

- XRD analysis : The dihedral angle between the ethoxy and carboxylic acid groups (e.g., 15–25°) impacts molecular packing and melting points .

- Hydrogen bonding : Intermolecular H-bonds (O–H···O) in the crystal lattice enhance thermal stability (see for analogous structures).

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding.

- Structural analogs : Compare with 3-Ethoxy-4-methoxybenzaldehyde derivatives () to identify substituent effects.

- Meta-analysis : Cross-reference PubChem BioAssay data () to contextualize discrepancies.

Q. How can computational modeling predict reactivity for further derivatization?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic/electrophilic sites.

- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio/Bkms_metabolic models in ) propose feasible routes for introducing halogens or amines.

Q. What role do benzoic acid derivatives play in environmental applications, such as metal ion adsorption?

- Methodological Answer :

- Adsorption studies : Modify activated carbon with this compound to enhance Co²⁺ binding capacity. Optimal pH is 5–6, with Langmuir isotherm modeling (as in ).

- Regeneration : Use 0.1 M HCl to desorb metals without degrading the adsorbent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.